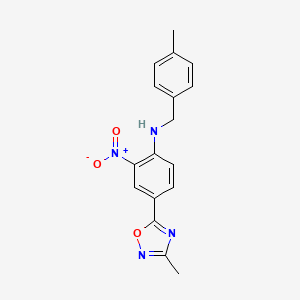
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, also known as MOAN, is a synthetic compound that has been widely studied for its potential applications in various fields. MOAN is an organic molecule that belongs to the family of nitroanilines, which are known for their diverse biological and chemical properties. In
Mécanisme D'action
The mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have antibacterial and antifungal activities against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is also relatively easy to synthesize and can be obtained in large quantities. However, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has some limitations for lab experiments, including its potential toxicity and limited availability. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is also sensitive to light and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, including its potential applications in drug discovery, materials science, and analytical chemistry. In drug discovery, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline could be further investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent. In materials science, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline could be used as a precursor for the synthesis of various functional materials, including organic semiconductors and fluorescent dyes. In analytical chemistry, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline could be used as a reagent for the determination of various analytes, including amino acids and metal ions. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves a multi-step process that includes the reaction of 4-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the nitro group with zinc and hydrochloric acid. The final step involves the reaction of the resulting intermediate with 4-methylbenzyl chloride to yield 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. The purity and yield of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been investigated for its anticancer, antibacterial, and antifungal properties. 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has also been shown to have potential as an anti-inflammatory and antiviral agent. In materials science, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been used as a precursor for the synthesis of various functional materials, including organic semiconductors and fluorescent dyes. In analytical chemistry, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been used as a reagent for the determination of various analytes, including amino acids and metal ions.
Propriétés
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)10-18-15-8-7-14(9-16(15)21(22)23)17-19-12(2)20-24-17/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCNLZHXYKCOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

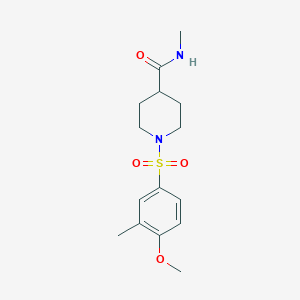
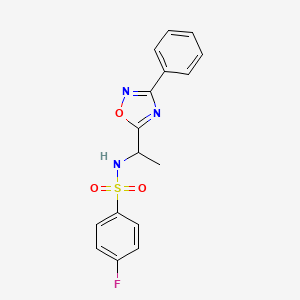

![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
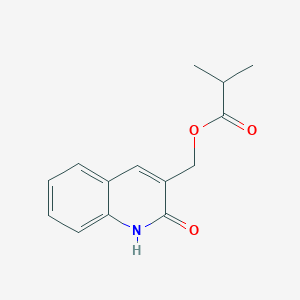


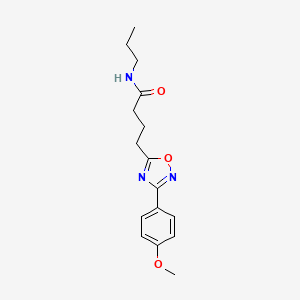
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7690303.png)
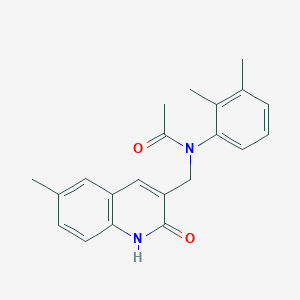
![2-[1-(4-chlorobenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7690335.png)
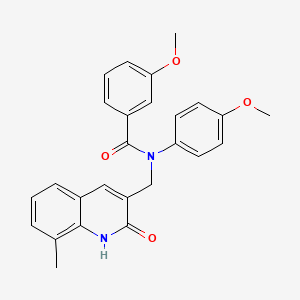
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7690346.png)
